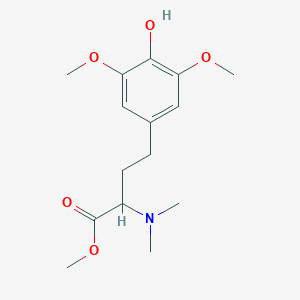
Solorinine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Solorinine is a natural product found in Peltigera rufescens, Peltigera degenii, and other organisms with data available.
科学研究应用
Introduction to Solorinine
This compound is a quaternary ammonium compound primarily derived from lichens, particularly those belonging to the genera Solorina and Peltigera . This compound has garnered interest due to its potential applications in various scientific fields, including pharmacology, biotechnology, and environmental science. The following sections will explore the diverse applications of this compound, supported by data tables and case studies.
Pharmacological Applications
This compound exhibits significant pharmacological properties, making it a candidate for various medicinal applications.
- Antioxidant Activity: Research indicates that this compound possesses antioxidant properties, which can help in mitigating oxidative stress in biological systems. This is particularly relevant for developing treatments for diseases associated with oxidative damage, such as neurodegenerative disorders .
- Antimicrobial Properties: Studies have shown that this compound demonstrates antimicrobial activity against various pathogens. This makes it a potential candidate for developing new antibiotics or preservatives in food and pharmaceutical industries .
Environmental Applications
Given its origin from lichens, this compound can also play a role in environmental science.
- Bioindicators: Lichens are known as bioindicators of environmental health. The presence of this compound in certain lichen species can be utilized to assess ecosystem health and pollution levels .
- Bioremediation: The properties of this compound may be harnessed in bioremediation efforts to detoxify contaminated environments, particularly in areas affected by heavy metals or organic pollutants .
Biotechnological Applications
This compound's unique chemical structure and properties make it suitable for various biotechnological applications.
- Biopolymer Development: Research is ongoing into using this compound as a building block for biopolymers, which could lead to sustainable materials for packaging or construction .
- Natural Pesticides: The compound's antimicrobial properties suggest potential use as a natural pesticide, reducing reliance on synthetic chemicals in agriculture .
Data Table: Summary of this compound Applications
Case Study 1: Antioxidant Potential
A study conducted on the antioxidant properties of this compound found that it significantly reduces reactive oxygen species (ROS) levels in cultured cells. This suggests its potential use in formulating supplements aimed at preventing oxidative stress-related diseases.
Case Study 2: Antimicrobial Efficacy
In another research project, this compound was tested against strains of bacteria responsible for foodborne illnesses. The results showed that this compound inhibited bacterial growth effectively, indicating its potential as a natural preservative in food products.
Case Study 3: Environmental Monitoring
Research involving the monitoring of lichen populations containing this compound indicated that changes in their abundance correlated with levels of air pollution. This establishes this compound's role as a biomarker for environmental monitoring efforts.
属性
CAS 编号 |
160098-90-8 |
|---|---|
分子式 |
C15H23NO5 |
分子量 |
297.35 g/mol |
IUPAC 名称 |
methyl 2-(dimethylamino)-4-(4-hydroxy-3,5-dimethoxyphenyl)butanoate |
InChI |
InChI=1S/C15H23NO5/c1-16(2)11(15(18)21-5)7-6-10-8-12(19-3)14(17)13(9-10)20-4/h8-9,11,17H,6-7H2,1-5H3 |
InChI 键 |
CFZNGZOOAKOGEE-UHFFFAOYSA-N |
SMILES |
CN(C)C(CCC1=CC(=C(C(=C1)OC)O)OC)C(=O)OC |
规范 SMILES |
CN(C)C(CCC1=CC(=C(C(=C1)OC)O)OC)C(=O)OC |
同义词 |
solorinine |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















